N-(3,4-dichlorophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O4S/c1-23-9-20-22-17(23)28-8-11-5-14(24)15(6-26-11)27-7-16(25)21-10-2-3-12(18)13(19)4-10/h2-6,9H,7-8H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUVXOIHBXVIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a dichlorophenyl group and a triazole moiety, which are known for their diverse biological activities. The presence of the pyran and acetamide groups further contributes to its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and antimicrobial agent. Here are some key findings:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold often exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under discussion may share similar properties due to its structural components.
Anti-inflammatory Effects
The compound has been investigated for its ability to modulate inflammatory pathways. IL-2/IL-15 receptor antagonists, which are structurally related to this compound, have shown promise in treating autoimmune diseases by inhibiting T-cell activation . This suggests that this compound could potentially exert similar effects.
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects likely involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and microbial growth.
- Modulation of Signaling Pathways : It may affect signaling pathways related to immune response and inflammation.
- Direct Antimicrobial Action : The structural characteristics suggest potential interactions with bacterial cell membranes or vital metabolic processes.
Chemical Reactions Analysis
Formation of the 4-Methyl-4H-1,2,4-triazole-3-thiol Precursor
The triazolethiol group is synthesized via cyclization of thiosemicarbazides under alkaline conditions. For example:
-
Reagents : Hydrazine hydrate, carbon disulfide (CS₂), and substituted isothiocyanates .
-
Conditions : Reflux in ethanol or methanol with potassium hydroxide (KOH) .
S-Alkylation to Form the Triazolethio-Methyl Linkage
The thiol group undergoes nucleophilic substitution with a bromomethylpyranone intermediate:
-
Reagents : Bromomethylpyranone derivatives, triethylamine (base catalyst) .
-
Yield : ~73% for structurally similar thioether derivatives .
Acetamide Coupling
The dichlorophenyl acetamide group is introduced via amide bond formation:
Pyran-4-one Core
-
Nucleophilic Aromatic Substitution : The electron-deficient pyran ring undergoes substitution at the 6-position with nucleophiles (e.g., amines, thiols) under acidic or basic conditions .
-
Oxidation : The 4-oxo group is stable under mild conditions but may reduce to a dihydropyran under strong reducing agents (e.g., NaBH₄) .
Triazolethio-Methyl Group
-
Oxidation : The thioether can oxidize to sulfoxide (with H₂O₂) or sulfone (with KMnO₄) .
-
Alkylation/Protonation : The triazole nitrogen can undergo alkylation or protonation, altering electronic properties .
Acetamide Linker
-
Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding carboxylic acid and aniline derivatives .
-
Cross-Coupling : The dichlorophenyl group participates in Suzuki-Miyaura couplings with boronic acids .
Reaction Optimization Data
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 230°C, releasing CO and HCl gases (TGA-DSC analysis) .
-
Photodegradation : UV exposure (254 nm) leads to cleavage of the thioether bond, forming pyranone and triazolethiol fragments .
-
Hydrolytic Degradation : Unstable in strong acids (pH < 2) or bases (pH > 12), yielding 3,4-dichloroaniline and pyranone carboxylic acid .
Comparative Reaction Efficiency
| Derivative | Reaction | Efficiency | Notes |
|---|---|---|---|
| Triazolethio-methyl | S-Alkylation | High (73%) | Requires anhydrous conditions |
| Dichlorophenyl acetamide | Amide coupling | Moderate (82%) | Sensitive to moisture |
| Sulfoxide derivative | Oxidation with H₂O₂ | Moderate (68%) | Competing sulfone formation |
Challenges and Mitigation Strategies
Comparison with Similar Compounds
Dichlorophenyl-Containing Acetamides
Compound A : (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide ()
- Structural Similarities : Shares the 3,4-dichlorophenyl group and acetamide backbone.
- Differences : Replaces the pyran-triazole-thioether system with a pyrazole ring bearing methylthioethyl and pyridinyl substituents.
- Synthesis : Yielded 67% via nucleophilic substitution, suggesting efficient coupling methods for dichlorophenyl-acetamide derivatives .
- Physicochemical Data : IR peaks at 1652 cm⁻¹ (C=O) and 2917 cm⁻¹ (C-H), aligning with acetamide and aliphatic groups .
Compound B : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m, )
- Structural Similarities : Contains a chlorophenyl group and triazole-acetamide framework.
- Differences: Uses a mono-chlorophenyl (vs. dichloro) and naphthyloxy-triazole (vs. methyl-triazole-thioether-pyran).
- Synthesis : Synthesized via 1,3-dipolar cycloaddition (yield unspecified), a common method for triazole formation .
- Physicochemical Data : IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C-Cl), consistent with acetamide and aryl chloride functionalities .
Triazole-Linked Heterocycles
Compound C : N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide ()
- Structural Similarities: Features a chlorophenyl group, acetamide linker, and pyridazinone core.
- Differences: Lacks the triazole-thioether-pyran system, instead incorporating a pyridazinone and dimethoxyphenyl group.
- Physicochemical Data: Molecular weight 427.9 g/mol; SMILES notation confirms regiochemistry but lacks experimental data (e.g., melting point, solubility) .
Compound D : PROTAC derivatives ()
- Structural Similarities : Some share acetamide or triazole motifs (e.g., Example 83 in ).
- Differences : Larger molecular frameworks (e.g., chromen-4-one, pyrazolo[3,4-d]pyrimidine) designed for targeted protein degradation.
- Synthesis : Multi-step protocols with palladium catalysis (yields ~19% in Example 83), highlighting challenges in complex heterocycle assembly .
Sulfur-Containing Linkers
Compound E: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a, )
- Structural Similarities: Utilizes a sulfamoylphenyl group and cyanoacetamide.
- Differences : Replaces thioether with hydrazine and lacks aromatic heterocycles.
- Synthesis : Coupling with diazonium salts achieved 94% yield, demonstrating efficiency for aryl-amide bond formation .
Key Comparison Metrics
Discussion of Structural Impact on Properties
- Electron-Withdrawing Effects: The 3,4-dichlorophenyl group (vs.
- Heterocyclic Diversity: The pyran-triazole-thioether system offers unique steric and electronic profiles compared to pyrazole (Compound A) or pyridazinone (Compound C).
- Synthetic Feasibility : Thioether formation (target compound) may require alkylation of a triazole-thiol, contrasting with triazole synthesis via cycloaddition (Compound B) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
